Gly-cholecystokinin
Gly-cholecystokinin
Brand Name:
Vulcanchem
CAS No.:
124762-72-7
VCID:
VC20872677
InChI:
InChI=1S/C51H64N10O18S3/c1-80-18-16-35(57-49(73)38(59-45(69)33(52)23-42(63)64)21-29-12-14-31(15-13-29)79-82(76,77)78)46(70)54-26-41(62)56-39(22-30-25-53-34-11-7-6-10-32(30)34)50(74)58-36(17-19-81-2)48(72)61-40(24-43(65)66)51(75)60-37(47(71)55-27-44(67)68)20-28-8-4-3-5-9-28/h3-15,25,33,35-40,53H,16-24,26-27,52H2,1-2H3,(H,54,70)(H,55,71)(H,56,62)(H,57,73)(H,58,74)(H,59,69)(H,60,75)(H,61,72)(H,63,64)(H,65,66)(H,67,68)(H,76,77,78)/t33-,35-,36-,37-,38-,39-,40-/m0/s1
SMILES:
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
Molecular Formula:
C51H64N10O18S3
Molecular Weight:
1201.3 g/mol
Gly-cholecystokinin
CAS No.: 124762-72-7
Cat. No.: VC20872677
Molecular Formula: C51H64N10O18S3
Molecular Weight: 1201.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124762-72-7 |
|---|---|
| Molecular Formula | C51H64N10O18S3 |
| Molecular Weight | 1201.3 g/mol |
| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C51H64N10O18S3/c1-80-18-16-35(57-49(73)38(59-45(69)33(52)23-42(63)64)21-29-12-14-31(15-13-29)79-82(76,77)78)46(70)54-26-41(62)56-39(22-30-25-53-34-11-7-6-10-32(30)34)50(74)58-36(17-19-81-2)48(72)61-40(24-43(65)66)51(75)60-37(47(71)55-27-44(67)68)20-28-8-4-3-5-9-28/h3-15,25,33,35-40,53H,16-24,26-27,52H2,1-2H3,(H,54,70)(H,55,71)(H,56,62)(H,57,73)(H,58,74)(H,59,69)(H,60,75)(H,61,72)(H,63,64)(H,65,66)(H,67,68)(H,76,77,78)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 |
| Standard InChI Key | OJFGNERXEAHCAZ-YJXWTMGESA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |
| SMILES | CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
| Canonical SMILES | CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator